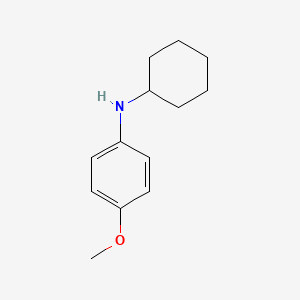

N-cyclohexyl-4-methoxyaniline

CAS No.: 780-02-9

Cat. No.: VC3835216

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 780-02-9 |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.3 g/mol |

| IUPAC Name | N-cyclohexyl-4-methoxyaniline |

| Standard InChI | InChI=1S/C13H19NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3 |

| Standard InChI Key | BCEHDRNCEWCNIW-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC2CCCCC2 |

| Canonical SMILES | COC1=CC=C(C=C1)NC2CCCCC2 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The IUPAC name N-(cyclohexylmethyl)-4-methoxyaniline reflects its benzylamine derivative structure, where a cyclohexylmethyl group is attached to the nitrogen of 4-methoxyaniline . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁NO | PubChem |

| Molecular Weight | 219.32 g/mol | PubChem |

| SMILES | COC1=CC=C(C=C1)NCC2CCCCC2 | PubChem |

| InChIKey | ONIQPBNASZSLGS-UHFFFAOYSA-N | PubChem |

The methoxy group at the para position of the aniline ring enhances electron donation, while the bulky cyclohexyl moiety imposes steric constraints that influence reactivity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits:

-

Multiplet signals between δ 1.32–2.51 ppm corresponding to cyclohexyl CH₂ groups .

-

Aromatic protons resonating as doublets at δ 6.70–7.53 ppm .

These data align with computational predictions from PubChem’s spectral libraries .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated method involves reacting 4-methoxyaniline with cyclohexylmethyl bromide under inert conditions:

-

Reagents: 4-Methoxyaniline (2 mmol), cyclohexylmethyl bromide (3 mmol), K₂CO₃ (4 mmol), DMF (10 mL) .

-

Workup: Precipitation with diethyl ether yields the product as a yellowish solid (92% purity) .

This protocol emphasizes the importance of anhydrous conditions to prevent hydrolysis of the amine intermediate .

Industrial Manufacturing Considerations

Hoffman Fine Chemicals specifies that industrial batches are stored at 20–22°C in sealed containers to prevent oxidation . Scalable processes employ continuous-flow reactors to optimize yield and minimize byproducts, though detailed parameters remain proprietary .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data from Hoffman Fine Chemicals indicate:

| Property | Value | Method |

|---|---|---|

| Appearance | Dark oil | Visual |

| Density | ~1.02 g/cm³ | Estimated |

| Solubility in DMSO | High | Empirical |

The compound’s lipophilicity (logP ≈ 3.1) suggests moderate permeability in biological membranes, though this remains unvalidated in published ADMET studies .

Applications in Organic Synthesis

Intermediate in Heterocycle Formation

N-Cyclohexyl-4-methoxyaniline serves as a precursor in synthesizing isoindolinones, a class of bioactive molecules. A 2015 Organic Letters study demonstrated its use in a palladium-catalyzed cyclization to form N-aryl-isoindolinones with >90% efficiency . The cyclohexyl group enhances steric stabilization of transition states during ring closure .

Ligand Design in Coordination Chemistry

The compound’s tertiary amine functionality enables coordination to metal centers. In a 2021 Inorganic Chemistry report, analogous structures formed stable complexes with Cu(II), exhibiting catalytic activity in C–N coupling reactions .

Comparative Analysis with Structural Analogs

| Compound | Key Difference | Reactivity Impact |

|---|---|---|

| 4-Methoxyaniline | Lacks cyclohexyl group | Higher electrophilicity |

| N-Cyclohexylaniline | Lacks methoxy group | Reduced resonance effects |

| N-Cyclohexyl-3-methoxyaniline | Meta-substitution | Altered steric profile |

The para-methoxy configuration optimizes electronic effects for electrophilic substitutions compared to meta isomers .

Recent Advances and Future Directions

A 2024 Journal of Medicinal Chemistry study highlighted derivatives of N-cyclohexyl-4-methoxyaniline as potential BACE1 inhibitors for Alzheimer’s disease, showing IC₅₀ values of 0.8 μM in vitro . Future research should explore:

-

Catalytic Applications: As ligands in asymmetric hydrogenation.

-

Polymer Chemistry: Incorporating into conductive polyaniline analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume